4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-Chloro-1-oxaspiro[45]dec-3-en-2-one is a chemical compound with the molecular formula C9H11ClO2 It is a member of the spiroketone family, characterized by a spiro-connected cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of a chlorinated precursor with a cyclic ketone under specific conditions. One common method includes the use of 4-chlorobutyryl chloride and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
- 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate
Uniqueness
4-Chloro-1-oxaspiro[4
Properties
CAS No. |
63025-18-3 |
---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
4-chloro-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C9H11ClO2/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h6H,1-5H2 |
InChI Key |
UGKKJPYZGYYURC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
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